3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate
Overview
Description
3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate is a chemical compound that features an oxetane ring substituted with aminomethyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate typically involves the reaction of 3-Aminomethyl-3-(hydroxymethyl)oxetane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products Formed
The major products formed from the reactions of this compound include aldehydes, carboxylic acids, primary amines, and various substituted oxetane derivatives .
Scientific Research Applications
3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: It is studied for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The oxetane ring can also undergo ring-opening reactions, which can further modulate its activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminomethyl-3-(hydroxymethyl)oxetane
- 3-(Aminomethyl)oxetane
- 3-Methyl-3-oxetanemethanol
Uniqueness
3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate is unique due to the presence of both aminomethyl and hydroxymethyl groups on the oxetane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(aminomethyl)oxetan-3-yl]methanol;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.C2H2O4/c6-1-5(2-7)3-8-4-5;3-1(4)2(5)6/h7H,1-4,6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEBPLXSKKJIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)CO.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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